molecular formula C13H17BrO2 B1407297 5-bromo-2-(2-ethylbutoxy)Benzaldehyde CAS No. 1444177-07-4

5-bromo-2-(2-ethylbutoxy)Benzaldehyde

Cat. No.: B1407297
CAS No.: 1444177-07-4
M. Wt: 285.18 g/mol
InChI Key: GCAAHYFWDCLNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(2-ethylbutoxy)Benzaldehyde is a versatile chemical compound with the molecular formula C13H17BrO2. It is used in various scientific research applications due to its unique properties. This compound is particularly significant in the synthesis of pharmaceutical compounds and the development of novel materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-ethylbutoxy)Benzaldehyde typically involves the bromination of 2-(2-ethylbutoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzaldehyde ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-(2-ethylbutoxy)benzoic acid.

    Reduction: Formation of 5-bromo-2-(2-ethylbutoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(2-ethylbutoxy)Benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-ethylbutoxy)Benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives with distinct biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of the ethylbutoxy group.

    5-bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of the ethylbutoxy group.

    5-bromo-2-ethoxybenzaldehyde: Contains an ethoxy group instead of the ethylbutoxy group.

Uniqueness

5-bromo-2-(2-ethylbutoxy)Benzaldehyde is unique due to the presence of the ethylbutoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-(2-ethylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAAHYFWDCLNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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